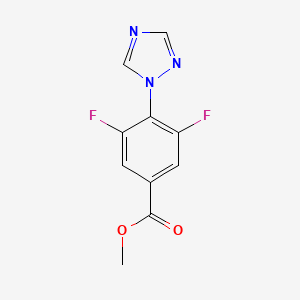

methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate” is a chemical compound . It is a derivative of 1,2,4-triazole, which is an important structural moiety of many pharmaceutical drugs .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular formula of “methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate” is C10H7F2N3O2 .Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Scientific Research Applications

Drug Discovery

The 1,2,4-triazole moiety is a common feature in many pharmaceutical compounds due to its mimicry of the amide bond and its ability to engage in hydrogen bonding. The compound , with its 1,2,4-triazole ring, can be utilized in the synthesis of new medicinal agents. For instance, 1,2,4-triazoles have been incorporated into drugs with anticonvulsant, antibacterial, and anticancer properties .

Organic Synthesis

In organic chemistry, the 1,2,4-triazole ring serves as a versatile intermediate. Methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate can be used to synthesize various organic compounds, leveraging its stability under both acidic and basic conditions, as well as its high thermal stability .

Polymer Chemistry

The triazole ring’s robustness and chemical stability make it an excellent candidate for creating polymers with specific properties. It can be used to design polymers with enhanced durability, thermal resistance, and chemical inertness, which are valuable in industrial applications .

Supramolecular Chemistry

Due to its aromatic character and hydrogen bonding capability, this compound can be used in the design of supramolecular structures. These structures find applications in the development of advanced materials with potential uses in nanotechnology and molecular electronics .

Energetic Materials

Compounds containing the 1,2,4-triazole ring have been explored for their potential as energetic materials. Their high nitrogen content and stability make them candidates for developing insensitive explosives and propellants that are safer to handle and store .

Material Science

The electron-deficient nature of the 1,2,4-triazole ring makes it suitable for applications in material science, particularly in the creation of organic materials with electron-transport and hole-blocking properties. These materials are promising for use in electronic devices like organic light-emitting diodes (OLEDs) and solar cells .

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with a similar structure have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds , it is likely that multiple pathways are affected. These could include pathways related to inflammation, viral replication, and cell proliferation.

Result of Action

Similar compounds have been shown to have cytotoxic activities against various tumor cell lines , suggesting that this compound may also have potential anticancer effects.

Future Directions

properties

IUPAC Name |

methyl 3,5-difluoro-4-(1,2,4-triazol-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c1-17-10(16)6-2-7(11)9(8(12)3-6)15-5-13-4-14-15/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGUUHOFEAVCIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)N2C=NC=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2946770.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2946771.png)

![6-hydroxy-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B2946777.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B2946780.png)

![3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2946786.png)

![[1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B2946787.png)

![2-(4-fluorophenyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2946788.png)

![2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2946789.png)

![3-ethyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2946791.png)